3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core with various substituents, including a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole core, followed by the introduction of the thiophene ring and other substituents. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-N-{[1-methyl-3-(phenyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide
- 3-methoxy-1-methyl-N-{[1-methyl-3-(furanyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide
Uniqueness
3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Biological Activity
3-Methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrazole core with methoxy and thiophenyl substituents. Its molecular formula is C15H18N4O2S.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Pyrazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, related compounds have demonstrated IC50 values as low as 0.07 µM against epidermal growth factor receptor (EGFR) .
- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Cyclooxygenase Inhibition : Many pyrazole compounds act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. For example, certain derivatives have shown superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- Experimental Models : In vivo studies have demonstrated significant reductions in edema and inflammatory markers in animal models treated with pyrazole derivatives .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has also been explored:
- Broad-Spectrum Activity : Pyrazoles have exhibited efficacy against a range of microbial pathogens, including bacteria and fungi. For instance, certain derivatives have shown promising results in inhibiting bacterial growth in vitro .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Effects : A study involving a library screening identified related pyrazole compounds that significantly inhibited cancer cell proliferation in multicellular spheroid models, suggesting enhanced efficacy in three-dimensional tumor environments .
- Evaluation of Anti-inflammatory Properties : In another study, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the human red blood cell membrane stabilization method, demonstrating effective inhibition at various concentrations .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-19-9-11(15(18-19)22-3)14(21)16-8-10-7-12(17-20(10)2)13-5-4-6-23-13/h4-7,9H,8H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNIBADRLTZZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=NN2C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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